molecular formula C21H18N4O2S B14955493 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

Cat. No.: B14955493
M. Wt: 390.5 g/mol
InChI Key: FJXUGRKNSUTKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is a synthetic organic compound that belongs to the class of thiazole and quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared by condensation reactions involving anthranilic acid derivatives and formamide.

    Coupling Reactions: The final step involves coupling the thiazole and quinazoline derivatives with a benzamide moiety using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-2(1H)-quinazolinyl]methyl}benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzenesulfonamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is unique due to its specific combination of thiazole and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C21H18N4O2S/c1-13-14(2)28-21(23-13)24-19(26)16-9-7-15(8-10-16)11-25-12-22-18-6-4-3-5-17(18)20(25)27/h3-10,12H,11H2,1-2H3,(H,23,24,26)

InChI Key

FJXUGRKNSUTKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.